molecular formula C20H19N3O3S2 B2796232 N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 942002-46-2

N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2796232
CAS RN: 942002-46-2
M. Wt: 413.51
InChI Key: IWKQJCZEXQJVBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide”, there are studies on the synthesis of similar compounds . These studies might provide insights into potential synthesis methods for the compound .

Scientific Research Applications

Organic Synthesis and Characterization

  • Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds related to N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide, characterizing them through elemental analysis, NMR, FT-IR, and LC-MS spectral studies (Patel, Patel, & Shah, 2015).

Antimicrobial Properties

  • Bikobo et al. (2017) created derivatives that displayed significant antimicrobial activity against various bacteria and fungi (Bikobo et al., 2017).
  • Narayana et al. (2004) explored the synthesis of derivatives for potential antifungal applications (Narayana et al., 2004).
  • Nam et al. (2010) evaluated benzothiazole derivatives for their cytotoxic and antimicrobial activities (Nam et al., 2010).

Supramolecular Chemistry and Gelation

  • Yadav and Ballabh (2020) investigated N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, focusing on the role of methyl functionality and S⋯O interaction (Yadav & Ballabh, 2020).

Anticancer Evaluation

  • Ravinaik et al. (2021) designed and synthesized derivatives for evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Psychotropic and Cytotoxic Activity

  • Zablotskaya et al. (2013) synthesized derivatives that showed psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro, indicating a potential application in treating mental disorders and inflammation (Zablotskaya et al., 2013).

Electrochemical Applications

  • Ebadi Vazifekhoran et al. (2023) utilized a derivative as an ionophore for designing chromium(III) sensors in pharmaceutical samples (Ebadi Vazifekhoran et al., 2023).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the mechanism of action for “N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide” is not documented .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide” is not available .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(13-16)27-14-21-18/h3-10,13-14H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKQJCZEXQJVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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